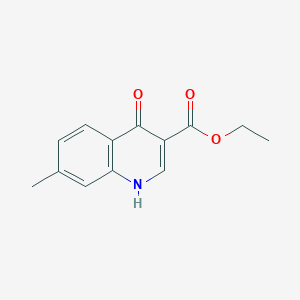
1-(benzyloxy)-3-(isocyanomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-(isocyanomethyl)benzene, also known as benzyl isocyanate, is a volatile organic compound used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and dyes. It is a colorless liquid with a sweet pungent odor. Benzyl isocyanate is a highly reactive compound and is used in many organic synthesis reactions. It is also used as an intermediate for the synthesis of polyurethane polymers, which are used in a variety of applications including insulation, adhesives, coatings, and elastomers.
Mécanisme D'action
The mechanism of action of 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate is based on its reactivity. It is a highly reactive compound and can react with a variety of compounds, including alcohols, amines, and carboxylic acids. In the presence of a catalyst, such as hydrochloric acid, 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate can undergo a variety of reactions, including nucleophilic substitution reactions, addition reactions, and elimination reactions.
Biochemical and Physiological Effects
Benzyl isocyanate is a highly reactive compound and can be toxic if inhaled or ingested. It can cause irritation of the eyes, skin, and mucous membranes, and can also cause respiratory irritation. Ingestion of 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate can cause nausea, vomiting, and abdominal pain. Long-term exposure can lead to liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl isocyanate is a highly reactive compound and is used in many organic synthesis reactions. Its reactivity makes it an ideal compound for use in laboratory experiments, as it can be used to synthesize a variety of compounds. Its reactivity also means that it can be used in a variety of reactions, including nucleophilic substitution reactions, addition reactions, and elimination reactions. However, its reactivity also means that it must be handled with care, as it can cause irritation of the eyes, skin, and mucous membranes.
Orientations Futures
Due to its reactivity, 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate has potential applications in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and dyes. It could also be used in the synthesis of other organic compounds, such as 2-chloro1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate, which is used in the synthesis of the anti-parasitic drug praziquantel. Additionally, it could be used in the synthesis of polyurethane polymers, which are used in a variety of applications including insulation, adhesives, coatings, and elastomers. Furthermore, 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate could be used in the synthesis of other compounds, such as amines, carboxylic acids, and alcohols. Finally, it could be used in the development of new catalysts for organic synthesis reactions.
Méthodes De Synthèse
The most common method of synthesizing 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate is by reacting 1-(benzyloxy)-3-(isocyanomethyl)benzene chloride with sodium isocyanate in aqueous solution. The reaction is carried out in the presence of a catalyst, usually hydrochloric acid, and yields 1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate and sodium chloride. The reaction is typically carried out at a temperature of 60-70°C and is complete within 30-60 minutes. The reaction can also be carried out in the presence of other solvents, such as dimethylformamide or dimethyl sulfoxide.
Applications De Recherche Scientifique
Benzyl isocyanate is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, polymers, and dyes. It is also used as an intermediate in the synthesis of polyurethane polymers, which are used in a variety of applications including insulation, adhesives, coatings, and elastomers. Additionally, it is used in the synthesis of other organic compounds, such as 2-chloro1-(benzyloxy)-3-(isocyanomethyl)benzene isocyanate, which is used in the synthesis of the anti-parasitic drug praziquantel.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(benzyloxy)-3-(isocyanomethyl)benzene involves the reaction of benzyl alcohol with phosgene to form benzyl chloroformate, which is then reacted with 3-(aminomethyl)phenol to form the intermediate 1-(benzyloxycarbonyl)-3-(aminomethyl)benzene. This intermediate is then reacted with triphosgene and triethylamine to form the final product, 1-(benzyloxy)-3-(isocyanomethyl)benzene.", "Starting Materials": [ "Benzyl alcohol", "Phosgene", "3-(aminomethyl)phenol", "Triphosgene", "Triethylamine" ], "Reaction": [ "Step 1: Benzyl alcohol is reacted with phosgene to form benzyl chloroformate.", "Step 2: Benzyl chloroformate is reacted with 3-(aminomethyl)phenol to form the intermediate 1-(benzyloxycarbonyl)-3-(aminomethyl)benzene.", "Step 3: The intermediate is reacted with triphosgene and triethylamine to form the final product, 1-(benzyloxy)-3-(isocyanomethyl)benzene." ] } | |
Numéro CAS |
1264366-62-2 |
Nom du produit |
1-(benzyloxy)-3-(isocyanomethyl)benzene |
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



